molecular formula C13H15N5O2 B10900706 1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine

1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine

Cat. No.: B10900706
M. Wt: 273.29 g/mol
InChI Key: GOWADRRPIBWCAE-UHFFFAOYSA-N
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Description

1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group attached to the pyrazole ring and a phenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine typically involves the reaction of 4-nitro-1H-pyrazole with 4-phenylpiperazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dichloromethane.

    Cyclization: Catalysts such as Lewis acids, solvents like toluene or xylene.

Major Products Formed

    Reduction: 1-(4-amino-1H-pyrazol-5-yl)-4-phenylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.

Scientific Research Applications

1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenylpiperazine moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitro-1H-pyrazol-5-yl)ethanone: Similar structure with an ethanone group instead of a phenylpiperazine moiety.

    4-nitro-1H-pyrazole: The core structure without the phenylpiperazine group.

    4-phenylpiperazine: The piperazine ring with a phenyl group but without the pyrazole moiety.

Uniqueness

1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine is unique due to the combination of the nitro-pyrazole and phenylpiperazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine

InChI

InChI=1S/C13H15N5O2/c19-18(20)12-10-14-15-13(12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15)

InChI Key

GOWADRRPIBWCAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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